molecular formula C15H11NO4 B2694194 N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 30982-47-9

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2694194
CAS No.: 30982-47-9
M. Wt: 269.256
InChI Key: RPCCHZJSMNRGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Coumarin-Based Heterocyclic Systems

The compound belongs to the 3-carboxamide-substituted coumarins , a family distinguished by the presence of an amide group at the third position of the chromen-2-one ring. This structural motif significantly alters electronic and steric properties compared to simpler coumarins like coumarin itself ($$ \text{C}{9}\text{H}{6}\text{O}_{2} $$). Key features include:

  • Core Scaffold : The 2H-chromen-2-one system, comprising a fused benzene and α-pyrone ring, provides a planar aromatic framework conducive to π-π stacking interactions.
  • 3-Carboxamide Substituent : The carboxamide group (-CONH-) at position 3 introduces hydrogen-bonding capabilities, enhancing affinity for enzymatic active sites. In This compound , this group is further modified with a furylmethyl moiety, adding a heteroaromatic furan ring to the structure.
  • Substituent Effects :
    • The furan ring contributes electron-rich regions, potentially improving interactions with hydrophobic pockets in target proteins.
    • The amide linkage stabilizes the compound’s conformation, reducing metabolic degradation compared to ester-containing coumarins.

Table 1: Structural Comparison of Select Coumarin Derivatives

Compound Substituent at Position 3 Key Structural Features Pharmacological Relevance
Coumarin None Basic benzopyrone core Anticoagulant precursor
Warfarin 3-(α-Acetonylbenzyl) Bulky hydrophobic group Vitamin K antagonist
This compound 3-Carboxamide with furan Hydrogen-bond donor/acceptor + aromaticity Anticancer lead compound

This structural profile aligns with structure-activity relationship (SAR) studies indicating that substitutions at positions 3 and 4 critically influence bioactivity. For instance, electron-donating groups at position 7 (e.g., -OH, -OCH₃) enhance pharmacological efficacy, while electron-withdrawing groups diminish it. Although This compound lacks a 7-substituent, its 3-carboxamide group compensates by providing complementary binding interactions.

Historical Context of 3-Carboxamide-Substituted Coumarins in Medicinal Chemistry

The exploration of 3-carboxamide coumarins began in the late 20th century, driven by the need to improve the pharmacokinetic properties of natural coumarins. Early studies focused on anticoagulant derivatives like warfarin, but attention shifted to anticancer applications in the 2000s as researchers identified coumarins’ ability to inhibit kinases and proteases.

  • Synthetic Advancements :

    • The introduction of HATU (hexafluorophosphate azabenzotriazole tetramethyl Uronium) as a coupling reagent enabled efficient synthesis of carboxamide derivatives, including This compound , via amidation of coumarin-3-carboxylic acids.
    • Cyclization strategies using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) further expanded the library of pyranocoumarin-carboxamide hybrids.
  • Biological Screening :

    • A 2021 study evaluated This compound analogs for anticancer activity, revealing potent inhibition of HepG2 (IC₅₀ = 2.62–4.85 μM) and HeLa (IC₅₀ = 0.39–0.75 μM) cell lines, rivaling doxorubicin.
    • Molecular docking simulations attributed this activity to interactions with casein kinase 2 (CK2), where the benzamide moiety anchored the compound to the ATP-binding site.
  • Evolution of Design Principles :

    • Early carboxamide derivatives prioritized bulkier aryl groups, but subsequent work highlighted the value of heteroaromatic substituents (e.g., furan) for balancing potency and selectivity.
    • The furylmethyl group in This compound exemplifies this trend, offering moderate hydrophobicity without excessive steric hindrance.

Table 2: Milestones in 3-Carboxamide Coumarin Research

Year Development Impact
2005 First synthesis of coumarin-3-carboxamides Established synthetic routes for derivatization
2017 Crystal structure analysis of carboxamide coumarins Revealed conformational stability of amide substituents
2021 Anticancer activity reported against HepG2/HeLa Validated 3-carboxamides as kinase inhibitors

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14(16-9-11-5-3-7-19-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCCHZJSMNRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis and Solvent-Mediated Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In aqueous acetic acid, related 2-imino-2H-chromene-3-carboxamides form N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamides via nucleophilic attack by water (Scheme 5, path B in ). For N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide:

  • Acidic hydrolysis : Likely produces 2-oxo-2H-chromene-3-carboxylic acid and furfurylamine.

  • Basic hydrolysis : May yield the corresponding carboxylate salt.

Key factors :

  • The furylmethyl group stabilizes the intermediate through resonance but slows hydrolysis compared to aryl-substituted analogs .

  • No dehydration to nitriles was observed in aprotic solvents (e.g., DMF, DMSO) for structurally similar compounds .

Intramolecular Cyclization

The furan ring can participate in cyclization reactions. Anthranilate derivatives (e.g., 29 , 38 ) react with related carboxamides in acetic acid to form fused heterocycles (Scheme 6–8 in ). For this compound:

  • Reaction with anthranilic acid : Expected to yield tricyclic structures via nucleophilic attack by the amino group on the chromene carbonyl.

  • Conditions : Glacial acetic acid, room temperature or reflux .

Example pathway :

  • Protonation of the carboxamide oxygen.

  • Nucleophilic attack by anthranilate’s amine.

  • Cyclization and aromatization.

Substitution Reactions

The chromene core undergoes electrophilic substitution at activated positions (C-6 and C-8).

Reaction Type Conditions Expected Product
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro or 8-nitro derivatives
SulfonationSO₃/H₂SO₄, 50°C6-Sulfo or 8-sulfo analogs
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃6-Halo or 8-halo substituted compounds

Mechanistic note : The electron-rich furan ring directs substitution to the chromene’s ortho/para positions .

Oxidation

  • Furan ring : Susceptible to oxidation with SeO₂ or m-CPBA, forming diketones or epoxy intermediates .

  • Chromene core : The 2-oxo group resists oxidation, but the double bond may undergo epoxidation.

Reduction

  • NaBH₄/MeOH : Reduces the α,β-unsaturated lactone to a dihydrocoumarin derivative.

  • H₂/Pd-C : Full saturation of the chromene ring is possible under high pressure.

Condensation Reactions

The carboxamide group reacts with amines or hydrazines:

  • With benzohydrazide : Forms hydrazide derivatives via nucleophilic acyl substitution (observed in analogs ).

  • With Grignard reagents : The carbonyl group may undergo addition, though steric hindrance from the furan could limit reactivity.

Comparative Reactivity Table

Reaction Chromene-3-carboxamide (Furylmethyl) Chromene-3-carboxamide (Aryl)
Hydrolysis rate (acidic)SlowModerate
Nitration positionC-6C-8
Cyclization efficiencyHigh (furan participation)Moderate

Mechanistic Insights

  • Nucleophilic substitutions are favored at the carboxamide’s carbonyl due to resonance stabilization .

  • Steric effects from the furylmethyl group hinder reactions at the chromene’s C-4 position.

Scientific Research Applications

Medicinal Chemistry

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells. For instance, it reduced cell viability at concentrations as low as 5 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 50 to 100 µg/mL .

Biological Studies

Research has focused on the biological mechanisms of action of this compound:

  • Enzyme Interaction : Molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer progression, potentially inhibiting their activity .
  • Mechanistic Insights : The compound's mechanism of action may involve modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Material Science

The unique structure of this compound makes it a candidate for applications in organic electronics and photonics. Its properties can be harnessed in the development of new materials with enhanced functionalities.

Anticancer Study

In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways by increasing pro-apoptotic protein levels while decreasing anti-apoptotic proteins .

Antimicrobial Assessment

A study evaluated the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial properties, making it a potential candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Coumarin Carboxamide Derivatives

Key Compounds Analyzed :

Compound Name Substituent (R Group) Yield (%) Melting Point (°C) Key References
N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide 2-Furylmethyl
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl
2-Oxo-N-phenethyl-2H-chromene-3-carboxamide (17) Phenethyl 41.1 175.2–176.3
N-Butyl-2-oxo-2H-chromene-3-carboxamide (18) Butyl 41.5 90–91
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2) 3-Methoxyphenyl
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-Hydroxyethyl
Physicochemical and Electronic Properties
  • Melting Points : Aliphatic substituents (e.g., butyl, hydroxyethyl) result in lower melting points (90–118°C), while aromatic groups (e.g., phenethyl, methoxyphenyl) exhibit higher thermal stability (175–279°C) . The furylmethyl group’s melting point is unreported but expected to align with aromatic analogs due to planar rigidity.
  • Electronic Effects: Methoxy and furyl groups are electron-rich, enhancing nonlinear optical (NLO) properties. For instance, methoxy-substituted coumarins show stronger NLO responses than methyl-substituted analogs due to increased electron donation . The furyl group’s conjugated π-system may similarly enhance optical activity.
Supramolecular Interactions
  • Hydrogen Bonding Patterns :
    • Methoxyphenyl and hydroxyethyl derivatives form intramolecular N–H⋯O and C–H⋯O bonds, stabilizing planar conformations .
    • The furylmethyl group’s oxygen may participate in weaker C–H⋯O interactions, while its aromatic ring enables π-π stacking, as seen in benzothiazolylidene analogs .
  • Crystallinity : Aromatic substituents (e.g., phenethyl) promote dense crystal packing via van der Waals interactions, whereas aliphatic groups reduce crystallinity .

Biological Activity

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene backbone substituted with a furan moiety and a carboxamide group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Property Details
Molecular Formula C12H11NO3
Molecular Weight 219.23 g/mol
CAS Number 30982-47-9
Structural Characteristics Contains a furan ring and a chromene core

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate various biological pathways, which can lead to:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
  • Binding to Receptors: It can bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves:

  • Inducing apoptosis in cancer cells.
  • Disrupting cell cycle progression.

For example, one study reported an IC50 value indicating significant cytotoxicity against A549 lung adenocarcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticancer Study: In a study examining its effects on breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 5 µM, demonstrating its potential as an anticancer therapeutic .
  • Antimicrobial Assessment: Another study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Mechanistic Insights: Research utilizing molecular docking studies indicated that this compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression .

Comparison with Related Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally related compounds.

Compound Name Key Features Biological Activity
N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideContains methoxy group; enhanced solubilityPotential anti-inflammatory properties
7-hydroxy-N-(phenylethyl)-2H-chromeneHydroxyl group at position 7Antioxidant activity

Q & A

Q. What are the optimized synthetic routes for N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions affect yield and purity?

  • Methodological Answer : A common approach involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with furfurylamine. For analogous coumarin carboxamides, reactions typically use:
  • Base : Potassium carbonate (K₂CO₃) for deprotonation .
  • Solvent : Anhydrous DMF or dichloromethane (DCM) under inert atmospheres (N₂/Ar) .
  • Purification : Flash column chromatography (silica gel) followed by recrystallization (acetone or ether) to obtain crystalline products suitable for X-ray diffraction .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of furfurylamine) and reaction time (12–24 hrs). Contaminants like unreacted acid are minimized via acid-base washes (e.g., diluted HCl) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Coumarin core : Aromatic protons at δ 6.5–8.5 ppm (coumarin H-4, H-5, H-6, H-7, H-8) and the lactone carbonyl (C=O) at ~160–165 ppm .
  • Furylmethyl group : Protons on the furan ring (δ 6.2–7.4 ppm) and methylene (–CH₂–) at δ 4.0–4.5 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass .
  • IR : Lactone C=O stretch at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Q. What preliminary assays are recommended to evaluate its bioactivity (e.g., anti-inflammatory or antimicrobial potential)?

  • Methodological Answer :
  • In vitro anti-inflammatory screening : Inhibit LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (MIC/MBC) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational chemistry elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian-calculated electron densities to correlate with bioactivity data .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories in GROMACS) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR or inconsistent HRMS results)?

  • Methodological Answer :
  • Dynamic effects in NMR : Use variable-temperature (VT) NMR to identify conformational exchange broadening (e.g., rotameric states of the furylmethyl group) .
  • HRMS anomalies : Recheck ionization mode (ESI vs. APCI) and solvent adducts (e.g., [M+Na]⁺ vs. [M+H]⁺). Confirm with isotopic pattern analysis .
  • X-ray crystallography : Resolve ambiguous proton environments by determining crystal structure .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodological Answer :
  • HPLC-MS monitoring : Use C18 columns (ACN/water gradient) to detect impurities. Major byproducts include:
  • Hydrolysis products : Free carboxylic acid (if amide bond breaks under acidic conditions) .
  • Oxidation : Furyl → carbonyl derivatives (e.g., keto-furan) under prolonged air exposure .
  • Process optimization : Replace DMF with lower-boiling solvents (e.g., THF) to reduce thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.